molecular formula C9H9ClFNO2 B7976263 (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid

(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B7976263
M. Wt: 217.62 g/mol
InChI Key: LSZBXQYJHCORIE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a non-proteinogenic α-amino acid featuring a substituted phenyl group at the β-position. Its structure comprises a chiral center (2S configuration), a carboxylic acid group, and a halogenated aromatic ring (3-chloro-2-fluorophenyl), which confers unique physicochemical and biological properties. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the development of enzyme inhibitors or receptor-targeted therapeutics .

Key structural attributes:

  • Molecular Formula: C₉H₈ClFNO₂
  • Molecular Weight: 231.62 g/mol (based on related hydrochloride salt data) .

Properties

IUPAC Name

(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZBXQYJHCORIE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the α,β-Unsaturated Ester Precursor

The precursor, typically a β-aryl-α-acetamidoacrylate ester, is synthesized via Heck coupling or Wittig reaction. For example, 3-chloro-2-fluorobenzaldehyde undergoes a Wittig reaction with a stabilized ylide derived from glycine ethyl ester hydrochloride to yield (E)-ethyl 2-acetamido-3-(3-chloro-2-fluorophenyl)acrylate.

Key Reaction Conditions :

  • Palladium(II) acetate (5 mol%) for Heck coupling.

  • Triphenylphosphine ylide for Wittig reaction.

  • Reaction temperature: 80–100°C.

  • Yield: 70–85%.

Catalytic Asymmetric Hydrogenation

The unsaturated ester is hydrogenated under high pressure (50–100 bar H₂) using a chiral rhodium or ruthenium catalyst. For instance, Rh-(R)-BINAP (2 mol%) in methanol at 25°C achieves >95% enantiomeric excess (ee) of the (S)-isomer.

Optimization Insights :

  • Solvent polarity critically affects reaction rate and selectivity; methanol enhances hydrogen solubility.

  • Catalyst loading below 1 mol% reduces cost but compromises ee (≤88%).

Chiral Auxiliary-Mediated Alkylation

This method employs a chiral auxiliary to control stereochemistry during alkylation. A common approach uses (S)- or (R)-4-substituted oxazolidinones to direct the configuration at the α-carbon.

Auxiliary Attachment and Alkylation

Glycine is converted to its oxazolidinone derivative, which is deprotonated with LDA and alkylated with 3-chloro-2-fluorobenzyl bromide. The reaction proceeds in THF at −78°C, yielding the diastereomerically pure alkylated product.

Reaction Parameters :

  • Alkylating agent: 3-chloro-2-fluorobenzyl bromide (1.2 equiv).

  • Base: LDA (2.5 equiv).

  • Diastereomeric ratio: >99:1.

Auxiliary Removal and Hydrolysis

The oxazolidinone is cleaved via hydrolysis with LiOH in aqueous THF, followed by acidification to liberate the free amino acid. Total yields range from 65–75% with ee >98%.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution leverages the substrate specificity of hydrolases to separate enantiomers. Racemic 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid is acetylated, and an acylase selectively hydrolyzes the (S)-enantiomer.

Process Overview

  • Racemic Synthesis : The racemic amino acid is prepared via Strecker synthesis using 3-chloro-2-fluorobenzaldehyde, ammonium chloride, and KCN.

  • Acetylation : The amino group is acetylated with acetic anhydride.

  • Enzymatic Hydrolysis : Porcine kidney acylase hydrolyzes the (S)-acetylated derivative, leaving the (R)-enantiomer unreacted.

Performance Metrics :

  • Enzyme: Porcine kidney acylase (50 U/mg).

  • Reaction time: 24–48 hours.

  • Yield: 40–45% (theoretical maximum 50%).

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS techniques enable modular assembly of non-natural amino acids. A Wang resin-bound Fmoc-glycine undergoes Suzuki-Miyaura coupling with 3-chloro-2-fluorophenylboronic acid, followed by deprotection and cleavage.

Stepwise Synthesis

  • Resin Loading : Fmoc-Gly-OH attached to Wang resin using DIC/HOBt.

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with 3-chloro-2-fluorophenylboronic acid (2 equiv) in DMF/H₂O.

  • Deprotection : Piperidine removes the Fmoc group.

  • Cleavage : TFA liberates the amino acid from the resin.

Efficiency Data :

  • Coupling yield: 85–90%.

  • Overall yield: 60–65%.

Comparison of Methods

MethodKey AdvantagesLimitationsYield (%)ee (%)
Asymmetric HydrogenationHigh enantioselectivity, scalableRequires specialized catalysts70–8595–99
Chiral AuxiliaryExcellent stereocontrolMulti-step, auxiliary removal65–7598–99
Enzymatic ResolutionMild conditions, no metal catalystsMaximum 50% yield per cycle40–45>99
SPPSModular, adaptable to analogsHigh cost of resins/reagents60–65N/A

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group undergoes oxidation to form nitroso or nitro derivatives under acidic or basic conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Conditions : Acidic or alkaline environments.

  • Products : Corresponding nitroso (R-N=O) or nitro (R-NO₂) derivatives .

This reactivity is consistent with typical amino acid behavior, where the amino group’s lone pair of electrons facilitates oxidation.

Reduction Reactions

The carboxylic acid group can be reduced to alcohol or aldehyde derivatives:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions : Anhydrous solvents (e.g., tetrahydrofuran).

  • Products : Alcohols (e.g., propanol derivatives) or aldehydes .

The reduction pathway highlights the compound’s potential for synthesizing bioactive derivatives.

Nucleophilic Substitution on the Phenyl Ring

The chlorine and fluorine substituents on the phenyl ring enable nucleophilic aromatic substitution (NAS) reactions. Key features:

  • Reagents : Nucleophiles (e.g., amines, thiols) with bases like K₂CO₃ or NaOH.

  • Conditions : Elevated temperatures or polar aprotic solvents.

  • Products : Substituted phenyl derivatives (e.g., amino- or thio-substituted analogs) .

The electron-withdrawing effect of Cl and F activates the ring for NAS, enabling functional group diversification.

Esterification

The carboxylic acid group reacts with alcohols to form esters:

  • Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (e.g., H₂SO₄).

  • Conditions : Reflux or Dean-Stark trap for water removal.

  • Products : Ester derivatives (e.g., methyl or ethyl esters) .

Esterification improves the compound’s lipophilicity, enhancing permeability in biological systems.

Comparison of Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄/H₂O₂, acidic/basicNitroso/nitro derivatives
ReductionLiAlH₄/NaBH₄, THFAlcohols/aldehydes
SubstitutionAmines/thiols, K₂CO₃/NaOHSubstituted phenyl derivatives
EsterificationAlcohols, H₂SO₄, refluxEsters

Chirality Considerations

The (2S)-configuration influences reaction outcomes due to steric effects. For example, in substitution reactions, the spatial arrangement of substituents may favor specific regioselectivity .

Research Gaps

While structural data is available , experimental reaction conditions and yields for (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid remain underreported. Further studies are needed to optimize reaction parameters and explore stereospecific transformations.

Scientific Research Applications

Medicinal Chemistry

(S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid is investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Findings :

  • Neuropharmacological Effects : Studies indicate that the compound may modulate excitatory neurotransmission in the central nervous system (CNS), potentially benefiting conditions like Alzheimer's and Parkinson's disease. Research on rodents has shown improved memory retention and reduced neuronal apoptosis when administered .

The compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies demonstrate its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The compound shows antioxidant activity, which may protect cells from oxidative stress, contributing to its neuroprotective effects .

Organic Synthesis

(S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid serves as a versatile building block in organic synthesis. Its unique halogenated structure allows for diverse chemical transformations.

Common Reactions :

  • Oxidation : The amino group can be oxidized to form oxo derivatives.
  • Reduction : The aromatic ring can undergo reduction reactions to yield various products.
  • Substitution Reactions : Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution .

Data Table of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveEnhances synaptic plasticity; improves cognitive functions in animal models
AntimicrobialModerate activity against Staphylococcus aureus and E. coli
AntioxidantReduces oxidative stress; protects neurons

Neuroprotective Study

A study conducted on rodents demonstrated that administration of (S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid resulted in improved memory retention and reduced neuronal apoptosis in models of induced neurotoxicity.

Antimicrobial Efficacy

In vitro assays revealed that the compound effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in developing new antibiotics or adjunct therapies for existing antibiotic treatments.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Phenylalanine Derivatives

Compounds with halogenated phenyl groups are critical for studying structure-activity relationships (SAR) in drug design.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
(2S)-2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid 3-Cl, 5-F on phenyl C₉H₈ClFNO₂ 231.62 Positional isomer; used to study halogen positioning effects on receptor binding .
L-4-Fluorophenylalanine 4-F on phenyl C₉H₁₀FNO₂ 195.18 LAT1 inhibitor; fluorination enhances metabolic stability .
Melphalan [(2S)-2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoic acid] 4-[bis(2-chloroethyl)amino] C₁₃H₁₈Cl₂N₂O₂ 305.20 Anticancer drug (alkylating agent); structural bulk increases DNA crosslinking efficacy .

Key Insights :

  • Functional Group Addition: Melphalan’s bis(chloroethyl)amino group enhances alkylating activity, whereas the target compound’s simpler halogenation may favor transporter-mediated uptake (e.g., LAT1) .

Heterocyclic and Boron-Containing Analogs

Introduction of heterocycles or boron groups diversifies pharmacological profiles.

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid Pyridyl + 4-fluorophenyl C₁₄H₁₂FN₂O₂ 268.26 Fluorescent probe; pyridyl enhances π-π stacking in protein binding .
(2S)-2-Amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid Boronic acid + 2-F C₉H₁₁BFNO₄ 227.00 Potential protease inhibitor; boronic acid enables covalent binding to catalytic serine .

Key Insights :

  • Heterocyclic Moieties : Pyridyl groups (as in ) improve solubility and enable fluorescence-based tracking, unlike the purely aromatic target compound.
  • Boronic Acid Integration : The boron-containing analog highlights how functional group addition can shift mechanism of action (e.g., covalent inhibition vs. substrate mimicry).

Protected and Modified Derivatives

Protective groups or esterification modulate bioavailability and synthetic utility.

Compound Name Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid Boc-protected amino group C₁₄H₁₇ClFNO₄ 317.74 Synthetic intermediate; Boc group facilitates peptide coupling .
Methyl (2S)-2-amino-3-phenylpropanoate hydrochloride Methyl ester + HCl salt C₁₀H₁₄ClNO₂ 215.68 Prodrug strategy; esterification enhances membrane permeability .

Key Insights :

  • Protective Groups : Boc protection () is critical for stepwise synthesis, preventing unwanted side reactions.
  • Prodrug Design : Esterification () demonstrates how simple modifications can overcome pharmacokinetic limitations of free carboxylic acids.

Research Findings and Implications

  • Synthetic Accessibility : The compound’s relatively simple structure allows scalable synthesis via asymmetric hydrogenation or enzymatic resolution, contrasting with complex heterocyclic analogs .

Biological Activity

(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid, also known as (S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride, is an amino acid derivative that has garnered attention in various fields of biomedical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.

The compound's molecular formula is C9H10ClFNO2, with a molecular weight of approximately 201.63 g/mol. Its structure features both chlorine and fluorine substituents on the aromatic ring, which significantly influences its biological properties. The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions .

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of BRAF V600E mutant cancer cells, particularly in A375 melanoma cell lines. The compound's potency was compared to established inhibitors like encorafenib, revealing promising results in reducing cell viability .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease processes. For example, it has been implicated in the inhibition of ADAMTS7, a metalloproteinase linked to inflammatory diseases. Compounds derived from this structure have demonstrated selectivity and potency against ADAMTS7, with IC50 values indicating effective inhibition at low concentrations .

Case Studies

  • Study on Anticancer Activity : A study assessing the antiproliferative effects of this compound showed significant inhibition of cell growth in melanoma models. The results indicated that the compound could serve as a lead for developing new anticancer therapies .
  • Enzyme Selectivity Analysis : Research focused on the selectivity profile of derivatives of this compound revealed that modifications to the aromatic ring could enhance selectivity for specific proteases over others. This highlights the potential for designing targeted therapies based on this scaffold .

Data Tables

Property Value
Molecular FormulaC9H10ClFNO2
Molecular Weight201.63 g/mol
CAS Number2375248-68-1
SolubilitySoluble in water
Antiproliferative IC50 (A375)Comparative to encorafenib
Biological Activity Effect Reference
AntiproliferativeSignificant inhibition
Enzyme Inhibition (ADAMTS7)Potent inhibitor

Q & A

Q. What synthetic strategies are recommended for the enantioselective synthesis of (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid?

Methodological Answer: Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For halogenated phenylpropanoic acids, a common approach is to protect the amine group (e.g., using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups) to prevent racemization during coupling reactions. Evidence from analogous compounds suggests that coupling halogenated aryl groups to a protected amino acid backbone (e.g., via Ullmann or Buchwald-Hartwig reactions) can achieve stereochemical control . Post-synthesis, deprotection under mild acidic or hydrogenolytic conditions preserves stereochemical integrity.

Q. How can the purity and enantiomeric excess (ee) of this compound be reliably characterized?

Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is the gold standard for determining ee. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 19F^{19}F, and 13C^{13}C) validate molecular structure and purity. For halogenated derivatives, X-ray crystallography may resolve stereochemical ambiguities, as seen in fluoropyridyl amino acid analogs .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer: Cell-based assays targeting glutamate receptors (e.g., NMDA or AMPA receptors) are relevant due to structural similarities to fluorinated phenylalanine derivatives with neuroactive properties . Fluorescence polarization assays can measure binding affinity to receptor subunits. For metabolic stability, liver microsome assays assess susceptibility to cytochrome P450 enzymes .

Advanced Research Questions

Q. How do the electronic effects of chlorine and fluorine substituents influence binding to target receptors?

Methodological Answer: The 3-chloro-2-fluoro substitution creates distinct electronic and steric environments. Fluorine’s electronegativity enhances hydrogen-bonding potential, while chlorine’s bulkiness may restrict rotational freedom. Comparative studies of fluorinated pyridyl amino acids show that fluorine at position 6 of pyridine increases receptor selectivity compared to non-fluorinated analogs . Density functional theory (DFT) calculations can model charge distribution and predict interaction hotspots .

Q. What experimental approaches resolve contradictions in reported pharmacological data for halogenated phenylpropanoic acids?

Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, co-solvents) or receptor isoform specificity. To address this:

  • Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. neuronal primary cultures).
  • Use isotopic labeling (19F^{19}F-NMR) to track metabolic byproducts that may interfere with activity .
  • Cross-validate findings with knockout models (e.g., CRISPR-edited receptor subunits) .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

Methodological Answer: Stability challenges include susceptibility to enzymatic hydrolysis and oxidation. Strategies include:

  • Prodrug design : Esterification of the carboxylic acid group to enhance membrane permeability, as demonstrated in pegylated peptide analogs .
  • Steric shielding : Introducing bulky substituents adjacent to the amine group to reduce protease recognition .
  • pH-sensitive formulations : Encapsulation in liposomes to protect against gastric degradation .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic profile?

Methodological Answer: Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models integrate parameters like logP, polar surface area, and hydrogen-bond donors. Tools like SwissADME or Schrödinger’s QikProp predict blood-brain barrier permeability, critical for neuroactive compounds . Pharmacophore mapping aligns the compound’s halogenated aryl group with known receptor-binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.